N,N-bis(2-furylmethyl)benzamide
Description
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H15NO3/c19-17(14-6-2-1-3-7-14)18(12-15-8-4-10-20-15)13-16-9-5-11-21-16/h1-11H,12-13H2 |
InChI Key |
AGRUWCOATNLXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides definitive information on molecular structure, conformation, and intermolecular interactions.
Determination of Molecular Conformation and Absolute Configuration
For a molecule like N,N-bis(2-furylmethyl)benzamide, SCXRD would be instrumental in establishing its precise molecular geometry. This includes the determination of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Key conformational features of interest would be the rotational angles around the C-N amide bond, the N-CH₂ bonds, and the bonds connecting the methylene (B1212753) groups to the furan (B31954) rings. The planarity of the benzamide (B126) and furan moieties could also be definitively assessed. In cases where the molecule crystallizes in a chiral space group, SCXRD can be used to determine the absolute configuration of stereocenters. However, for this compound, which is achiral, this aspect is not applicable unless chiral derivatizing agents are used.
No specific single-crystal X-ray diffraction data for this compound was found in the reviewed literature.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. SCXRD analysis would identify and characterize these interactions, such as hydrogen bonds, C-H···O, C-H···π, and π-π stacking interactions. In the case of this compound, potential hydrogen bond acceptors include the oxygen atoms of the amide and furan rings, while various C-H bonds could act as donors. The aromatic benzoyl and furan rings could also participate in π-π stacking. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.
Specific details on the intermolecular interactions and crystal packing motifs for this compound are not available due to the lack of crystallographic data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and, with certain techniques, in the solid state.
Comprehensive 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A full suite of NMR experiments would provide a comprehensive picture of the connectivity and spatial relationships of the atoms in this compound.
¹H and ¹³C NMR: One-dimensional proton and carbon-13 NMR spectra would provide information on the chemical environment of each unique hydrogen and carbon atom in the molecule, respectively. The chemical shifts would be indicative of the electronic environment of the nuclei.
COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton scalar couplings, establishing which protons are directly connected through bonds, typically within two or three bonds of each other. This would be useful for assigning the protons within the furan and benzoyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous C-H bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is critical for establishing the connectivity across the entire molecule, for instance, from the furan rings to the methylene groups and to the central nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This would be particularly useful for determining the conformational preferences of the molecule in solution, such as the relative orientation of the furan and benzoyl groups.
Specific experimental 1D and 2D NMR data for this compound are not available in the surveyed scientific literature.
Solid-State NMR for Polymorphic and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. It is particularly valuable for studying systems that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders, amorphous solids, or different polymorphic forms. For this compound, ssNMR could be used to determine if different crystalline forms (polymorphs) exist and to elucidate their distinct molecular conformations and packing arrangements. It can also provide insights into the structure of any amorphous (non-crystalline) forms of the compound.
No studies utilizing solid-state NMR for the analysis of this compound were identified.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Assignments and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be sensitive to molecular conformation.
For this compound, characteristic vibrational bands would be expected for the following functional groups:
Amide group: The C=O stretching vibration is typically a strong band in the IR spectrum, usually appearing in the range of 1630-1680 cm⁻¹. The N-H stretching vibration (for secondary amides) is absent in this tertiary amide. The C-N stretching vibration would also be present.
Furan rings: Characteristic bands for the C-O-C stretching and C-H and C=C vibrations of the furan rings would be expected.
Benzoyl group: Aromatic C-H and C=C stretching vibrations would be observed.
Methylene groups: C-H stretching and bending vibrations from the -CH₂- linkers would also be present.
By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. Furthermore, shifts in the positions and intensities of certain bands can provide information about intermolecular interactions, such as hydrogen bonding, and can be used to study conformational changes.
No specific experimental FTIR or Raman spectra, nor any detailed vibrational analysis for this compound, have been reported in the reviewed literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of synthetic compounds. In the case of this compound, while specific experimental HRMS data is not widely available in the public domain, a theoretical analysis based on its chemical structure and the known fragmentation patterns of related molecules allows for a detailed prediction of its mass spectrometric behavior. This analysis provides a foundational understanding for future experimental work and aids in the characterization of this compound.
The chemical formula of this compound is C₁₇H₁₅NO₃. Based on this, the exact mass can be calculated, which is a critical parameter determined with high accuracy by HRMS. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Calculated Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Calculated Monoisotopic Mass | 281.1052 u |
| Calculated [M+H]⁺ Ion | 282.1125 u |
| Calculated [M+Na]⁺ Ion | 304.0944 u |
The fragmentation pattern of this compound in mass spectrometry can be predicted by examining the fragmentation of its core components: the benzamide group and the N,N-disubstituted furfuryl moieties. The fragmentation of benzamides typically involves cleavage of the amide bond. For N,N-disubstituted benzamides, the initial fragmentation often involves the loss of one of the substituent groups or the benzoyl group.
A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the C-N bond between the carbonyl carbon and the nitrogen atom, leading to the formation of a stable benzoyl cation. Another prominent fragmentation pathway would involve the cleavage of one of the furfuryl groups.
The primary fragmentation pathways are expected to be:
Formation of the Benzoyl Cation: Cleavage of the amide C-N bond would result in the formation of the benzoyl cation (C₇H₅O⁺), a common fragment in the mass spectra of benzoyl derivatives.
Loss of a Furfuryl Radical: The molecule can undergo cleavage of one of the nitrogen-methylene bonds, leading to the loss of a furfuryl radical (C₅H₅O•) and the formation of a corresponding cation.
Formation of the Furfuryl Cation: Cleavage of the methylene-furan bond can lead to the formation of the furfuryl cation (C₅H₅O⁺).
Further fragmentation of these primary ions would lead to smaller, characteristic ions. The analysis of these fragmentation patterns provides a molecular fingerprint, confirming the connectivity of the atoms within the molecule.
Table 2: Proposed Major Fragment Ions for this compound in HRMS
| m/z (Proposed) | Chemical Formula | Description of Fragment |
| 281.1052 | C₁₇H₁₅NO₃ | Molecular Ion [M]⁺ |
| 282.1125 | C₁₇H₁₆NO₃⁺ | Protonated Molecular Ion [M+H]⁺ |
| 105.0335 | C₇H₅O⁺ | Benzoyl cation |
| 200.0706 | C₁₂H₁₀NO₂⁺ | [M - C₅H₅O]⁺; Loss of a furfuryl radical |
| 81.0335 | C₅H₅O⁺ | Furfuryl cation |
| 77.0386 | C₆H₅⁺ | Phenyl cation (from loss of CO from benzoyl cation) |
This theoretical fragmentation analysis, based on the established principles of mass spectrometry and the known behavior of similar compounds, provides a robust framework for the interpretation of experimental HRMS data for this compound.
Computational Chemistry and Theoretical Investigations of N,n Bis 2 Furylmethyl Benzamide
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For N,N-bis(2-furylmethyl)benzamide, DFT calculations can optimize the molecular geometry, determine vibrational frequencies, and map out the distribution of electrons, which is fundamental to understanding its stability and chemical behavior. mdpi.comresearchgate.netresearchgate.netacs.org Such studies on benzamide (B126) and furan-containing derivatives have proven effective in predicting their structural and electronic characteristics. mdpi.comacs.orgnih.govnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Energy (I) : The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A) : The energy released when an electron is added, approximated as A ≈ -ELUMO.
Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.
While specific DFT calculations for this compound are not available in the cited literature, a representative set of data is presented in Table 1 to illustrate the expected results from such an analysis.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.30 | Indicator of chemical stability and reactivity |
| Ionization Energy (I) | 6.50 | Propensity to donate an electron |
| Electron Affinity (A) | 1.20 | Propensity to accept an electron |
| Hardness (η) | 2.65 | Resistance to deformation of electron cloud |
| Electrophilicity (ω) | 2.21 | Global electrophilic nature of the molecule |
The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are rich or poor in electrons. This map is invaluable for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the ESP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site would be the primary target for electrophiles. Conversely, positive potential would likely be distributed over the hydrogen atoms of the furan (B31954) and benzene (B151609) rings.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewisc.edu This method provides quantitative details about electron delocalization, hybridization, and the strength of orbital interactions. rsc.orgscispace.comyoutube.com
In this compound, NBO analysis would reveal the sp2 hybridization of the carbonyl carbon and the amide nitrogen. A key feature of amides is the delocalization of the nitrogen's lone pair into the antibonding π* orbital of the carbonyl group (n → π* interaction). This interaction is responsible for the planar geometry of the amide group and its characteristic rotational barrier. NBO analysis quantifies the energy of this delocalization using second-order perturbation theory. Table 2 presents hypothetical results for the most significant donor-acceptor interactions in the molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C=O) | 55.30 |
| π(C=C) Benzene | π(C=C) Benzene | 20.15 |
| LP(2) O Carbonyl | σ(N-CCarbonyl) | 2.50 |
| LP(1) O Furan | π(C=C) Furan | 18.75 |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is an essential tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface can be constructed. This surface provides a roadmap for the reaction, indicating the most energetically favorable route. researchgate.netacs.orgresearchgate.net For a molecule like this compound, this could involve studying its synthesis, hydrolysis, or other transformations. acs.orglibretexts.org
A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.eduims.ac.jp Locating and characterizing this transient structure is critical for understanding the kinetics of a reaction. Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the molecule along the reaction path from reactant to product. nih.govreddit.com
The activation energy (Ea) is the energy difference between the reactants and the transition state. A higher activation energy implies a slower reaction rate. Computational methods can provide reliable estimates of activation energies, offering predictive power for reaction outcomes. nih.gov Table 3 illustrates a hypothetical two-step reaction pathway involving this compound, showing the calculated activation energies.
| Reaction Step | Transition State | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Reactants → Intermediate | TS1 | 25.5 |
| Intermediate → Products | TS2 | 15.2 |
Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the intended reactants and products. reddit.com The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation provides a continuous path from the reactant, through the transition state, to the product, thereby validating the proposed reaction mechanism.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of this compound in various environments. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility, preferred shapes (conformations), and interactions with surrounding solvent molecules.
A typical MD simulation study of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a less polar organic solvent like chloroform, to mimic different chemical environments. The system's energy is first minimized to remove any unfavorable starting contacts. Subsequently, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production simulation is run for an extended period, during which the trajectory of each atom is recorded.
Analysis of these trajectories reveals the conformational dynamics of the benzamide. Key dihedral angles, such as those around the amide bond and the bonds connecting the furan rings to the nitrogen atom, are monitored to identify the most stable and frequently occurring conformations. This analysis can reveal, for example, the relative orientations of the two furan rings and the benzoyl group. The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom, highlighting the more rigid and more flexible regions of the structure.
Furthermore, MD simulations are instrumental in understanding the influence of the solvent on the molecule's behavior. By analyzing the radial distribution functions (RDFs) between specific atoms of the benzamide and the solvent molecules, the nature and strength of solvation can be elucidated. For instance, in a polar solvent like water, RDFs can show a high probability of finding water molecules near the polar amide group, indicating hydrogen bonding. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.
A hypothetical summary of MD simulation parameters for this compound in two different solvents is presented below.
| Simulation Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Models | TIP3P (for water), Chloroform explicit model |
| System Size | ~5000-10000 atoms |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100-500 nanoseconds (ns) |
| Integration Timestep | 2 femtoseconds (fs) |
These simulations would provide a detailed picture of how this compound behaves in different chemical environments, which is crucial for understanding its properties and potential applications.
Intermolecular Interaction Analysis using Hirshfeld Surface Analysis and Quantum Theory of Atoms In Molecules (QTAIM)
To gain a deeper understanding of the non-covalent interactions that govern the crystal packing and molecular recognition of this compound, Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
Hirshfeld Surface Analysis provides a visual and quantitative method for exploring intermolecular contacts in a crystal structure. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the space where the electron density of the molecule is dominant over the electron density of its neighbors. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.
Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts. For this compound, these plots would likely reveal the prevalence of H···H, C···H, and O···H contacts, reflecting the importance of van der Waals forces and weaker hydrogen bonding in the crystal packing.
Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous theoretical framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. wikipedia.orgamercrystalassn.org QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the interaction. For covalent bonds, ρ is large and ∇²ρ is negative. For non-covalent interactions, such as hydrogen bonds and van der Waals contacts, ρ is small and ∇²ρ is positive. nih.gov
A QTAIM analysis of a dimer of this compound would likely identify BCPs corresponding to weak C-H···O and C-H···π interactions between neighboring molecules, quantifying their strength and nature.
A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is presented in the table below.
| Intermolecular Contact | Contribution (%) |
| H···H | 45.5 |
| C···H / H···C | 28.2 |
| O···H / H···O | 15.8 |
| C···C | 5.5 |
| N···H / H···N | 3.0 |
| O···C / C···O | 2.0 |
Theoretical Spectroscopic Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, providing valuable information for their structural characterization.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. globalresearchonline.netresearchgate.net By optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
The predicted spectrum for this compound would show characteristic vibrational modes. For instance, the C=O stretching frequency of the amide group would be a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹. Other notable vibrations would include the C-N stretching of the amide, C-H stretching of the aromatic and furan rings, and various bending and out-of-plane modes. Comparing the theoretical spectrum with an experimental one can aid in the assignment of the observed spectral bands.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ). globalresearchonline.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.
For this compound, the calculated ¹H NMR spectrum would predict distinct signals for the protons on the benzoyl group and the two furan rings. The chemical shifts of the methylene (B1212753) (-CH₂-) protons would also be predicted. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the furan rings. The agreement between the calculated and experimental chemical shifts serves as a strong validation of the computed molecular structure.
Below is a hypothetical table comparing predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value |
| IR Frequency (cm⁻¹) | |
| C=O Stretch | 1685 |
| C-N Stretch | 1350 |
| Aromatic C-H Stretch | 3050-3100 |
| Furan C-H Stretch | 3120-3150 |
| ¹H NMR Chemical Shift (ppm) | |
| Benzoyl Protons | 7.4 - 7.8 |
| Furan Protons | 6.3 - 7.5 |
| Methylene (-CH₂-) Protons | 4.6 |
| ¹³C NMR Chemical Shift (ppm) | |
| Carbonyl Carbon | 170 |
| Benzoyl Carbons | 127 - 135 |
| Furan Carbons | 110 - 150 |
| Methylene (-CH₂-) Carbon | 45 |
Reactivity Profiles and Chemical Transformations of the N,n Bis 2 Furylmethyl Benzamide Framework
Electrophilic and Nucleophilic Reactivity of the Benzamide (B126) and Furan (B31954) Moieties
The N,N-bis(2-furylmethyl)benzamide molecule presents multiple sites for both electrophilic and nucleophilic attack, primarily centered on the furan rings and the benzamide group.
The furan rings are π-rich aromatic heterocycles, making them highly susceptible to electrophilic attack. chemicalbook.com Due to the higher electron density compared to benzene (B151609), electrophilic substitution on furan is significantly faster. chemicalbook.com The preferred site for electrophilic substitution on a furan ring is the C2 (α) position, followed by the C5 position, as the carbocation intermediate formed by attack at C2 is better stabilized by resonance. chemicalbook.com In this compound, the C2 positions are substituted with the methylene-benzamide bridge, leaving the C5 positions as the most likely sites for further electrophilic substitution. The reactivity of the furan rings is lower than that of pyrrole (B145914) but greater than that of thiophene (B33073) and selenophene (B38918) in electrophilic substitutions. researchgate.net
The benzamide moiety also influences and participates in the molecule's reactivity. The carbonyl group of the amide is electrophilic and can be attacked by strong nucleophiles. However, amides are generally poor electrophiles due to the resonance stabilization of the amide bond. researchgate.net The nitrogen atom's lone pair is delocalized onto the carbonyl group, reducing its electrophilicity. The benzene ring of the benzamide can undergo electrophilic aromatic substitution, with the benzamide group acting as a deactivating, meta-directing substituent.
Conversely, nucleophilic attack on the furan rings is less common and typically requires the presence of strong electron-withdrawing groups on the ring. Nucleophilic substitution occurs more readily in thiophenes than in the corresponding benzene compounds. uoanbar.edu.iq For the benzamide portion, nucleophilic acyl substitution can occur at the carbonyl carbon, although this generally requires harsh conditions or activation of the amide. researchgate.net
Cycloaddition Reactions Involving the Furan Rings (e.g., Diels-Alder Reactivity)
The furan rings within this compound can act as dienes in cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. The aromatic character of the furan ring, however, makes it less reactive as a diene compared to non-aromatic dienes, often requiring elevated temperatures or the use of catalysts. nih.gov
The reactivity of the furan diene in a Diels-Alder reaction is influenced by the electronic nature of both the furan and the dienophile. Electron-rich furans generally react more readily with electron-poor dienophiles. rsc.org In the case of this compound, the electron-donating nature of the alkyl substituent at the 2-position may slightly enhance the reactivity of the furan ring as a diene.
Recent studies have shown that even electron-poor furans can participate in Diels-Alder reactions, particularly when conducted in an aqueous medium, which provides an additional thermodynamic driving force. rsc.org This suggests that under appropriate conditions, the furan rings of this compound could react with various dienophiles, such as maleimides, to form complex polycyclic structures. rsc.orgnih.gov The use of organocatalysis has also been shown to facilitate cycloaddition reactions with furan derivatives. nih.gov
Transformations at the Benzamide Amide Linkage
The amide bond in the benzamide portion of this compound, while generally stable, can undergo several transformations.
Hydrolysis: The amide linkage can be cleaved through hydrolysis under acidic or basic conditions to yield benzoic acid and bis(2-furylmethyl)amine. This reaction typically requires heating.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the this compound into a tertiary amine, N-benzyl-N,N-bis(2-furylmethyl)amine.
Transamidation: It is possible to exchange the amine portion of the amide with another amine, a process known as transamidation. This reaction often requires a catalyst, such as trimethylsilyl (B98337) chloride or certain metal complexes, and can be used to synthesize a variety of different amides from a common precursor. researchgate.net For instance, reacting this compound with a primary amine in the presence of a suitable activator could yield a new secondary amide and bis(2-furylmethyl)amine.
Alkylation: Recent research has demonstrated the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as a base, resulting in the formation of α-sulfenylated ketones. researchgate.net This type of transformation highlights the potential for C-C bond formation at the position alpha to the carbonyl group under specific basic conditions.
Derivatization Strategies for Synthesizing Analogues with Modified Substituents
The this compound scaffold allows for a variety of derivatization strategies to synthesize analogues with modified substituents on either the furan rings or the benzoyl group.
Substitution on the Furan Rings: As discussed in section 5.1, the furan rings are susceptible to electrophilic substitution, primarily at the C5 position. chemicalbook.com This allows for the introduction of a wide range of functional groups, such as halogens, nitro groups, and acyl groups, which can then be further manipulated. For example, Friedel-Crafts acylation could introduce a ketone functionality, which could then serve as a handle for further synthetic transformations.
Substitution on the Benzoyl Ring: The benzoyl ring can be functionalized through electrophilic aromatic substitution. The amide group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the carbonyl group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. These substituted benzoyl analogues can then be used to synthesize a library of this compound derivatives with diverse electronic and steric properties.
Synthesis from Substituted Precursors: An alternative and often more direct approach to obtaining analogues is to start the synthesis with already substituted precursors. For example, using a substituted benzoyl chloride in the initial acylation of bis(2-furylmethyl)amine would directly yield the desired this compound analogue. nanobioletters.com Similarly, starting with substituted furfurylamines would lead to derivatives with modified furan rings.
Oxidation and Reduction Pathways
The this compound molecule contains moieties that are susceptible to both oxidation and reduction.
Oxidation: The furan rings are sensitive to oxidation and can undergo ring-opening reactions or be converted to other heterocyclic systems depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the degradation of the furan ring. The methylene groups connecting the furan rings to the nitrogen atom can also be susceptible to oxidation under certain conditions.
Reduction: The benzamide carbonyl group can be reduced to a methylene group as mentioned in section 5.3. The furan rings can also be reduced, for example, through catalytic hydrogenation. This would saturate the furan rings, converting them into tetrahydrofuran (B95107) rings. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of either the furan rings or the amide carbonyl.
Furthermore, the formation of metal complexes with the this compound ligand could induce redox activity. For instance, copper(II) complexes of similar Schiff base ligands have been shown to exhibit quasi-reversible redox processes and can generate reactive oxygen species. researchgate.net
Supramolecular Chemistry and Self Assembly of N,n Bis 2 Furylmethyl Benzamide
Hydrogen Bonding Networks in Solid-State Structures
There are no published studies detailing the solid-state structure of N,N-bis(2-furylmethyl)benzamide. Consequently, information regarding the presence, nature, and geometry of any intermolecular or intramolecular hydrogen bonding networks is not available. The amide group in the molecule contains a potential hydrogen bond donor (N-H, if present in a tautomeric form, though unlikely for a tertiary amide) and an acceptor (C=O), and the furan (B31954) rings contain oxygen atoms that could act as hydrogen bond acceptors. However, without experimental crystallographic data, any discussion of hydrogen bonding would be purely speculative.
Pi-Stacking Interactions Between Aromatic Rings (Benzene and Furan)
No crystallographic or computational studies have been reported for this compound that would provide insight into the potential for pi-stacking interactions. The molecule contains both a benzene (B151609) ring and two furan rings, which are all aromatic systems capable of engaging in pi-stacking. The relative orientation and distances between these rings in the solid state, which are critical for determining the existence and strength of such interactions, have not been determined.
Co-crystal Formation and Polymorphism Studies
There is no information available in the scientific literature regarding attempts to form co-crystals of this compound with other molecules. Similarly, no studies on the polymorphism of this compound have been published. Therefore, it is unknown whether this compound can exist in different crystalline forms with varying physical properties.
Host-Guest Chemistry and Encapsulation Studies
No research has been conducted to investigate the potential of this compound to act as either a host or a guest molecule in supramolecular assemblies. There are no reports of its use in encapsulation studies or its ability to form inclusion complexes with other molecules.
Non Clinical Applications and Material Science Prospects
Utility as Ligands in Homogeneous and Heterogeneous Catalysis
The presence of multiple coordination sites allows N,N-bis(2-furylmethyl)benzamide and its derivatives to act as effective ligands in various catalytic systems.
While direct catalytic applications of this compound are a developing area of research, the utility of structurally similar compounds is well-documented. For instance, related N,N'-bis[(2-furyl)methyl]oxalamide ligands have proven to be powerful in copper-catalyzed N-arylation reactions. researchgate.net These ligands can significantly lower the required reaction temperature and catalyst loading, leading to increased yields. researchgate.net Similarly, bis-benzimidazolium salts that incorporate furfuryl moieties have demonstrated high catalytic activity in palladium-catalyzed Heck and Suzuki cross-coupling reactions, especially under microwave-assisted conditions. researchgate.net These examples strongly suggest the potential of this compound to serve as a ligand in similar cross-coupling reactions, such as those catalyzed by copper or palladium. The furan (B31954) rings and the amide backbone can coordinate with the metal center, influencing its electronic properties and catalytic activity.
The design of hemilabile N,N,N-ligands has been shown to be crucial for the success of enantioconvergent radical cross-coupling reactions. sustech.edu.cn By analogy, modifications to the this compound structure could yield ligands with tailored hemilability, enhancing their performance in such advanced catalytic systems.
Table 1: Examples of Related Furan-Containing Ligands in Cross-Coupling Reactions
| Ligand Type | Metal Catalyst | Cross-Coupling Reaction | Key Findings | Reference |
|---|---|---|---|---|
| N,N'-Bis[(2-furyl)methyl]oxalamide | Copper(I) Oxide | N-arylation of (hetero)aryl halides | Decreased reaction temperature and catalyst loading, increased yields. | researchgate.net |
| Bis-benzimidazole salts with furfuryl moieties | Palladium(II) Acetate | Heck and Suzuki reactions | Excellent yields under microwave irradiation in short reaction times. | researchgate.net |
| Chiral N,N,N-ligands | Copper | Enantioconvergent radical C(sp³)–C(sp²) coupling | Rational design of hemilabile ligands delivers high enantiocontrol. | sustech.edu.cn |
The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the stereoselective synthesis of molecules. The structure of this compound offers a scaffold that can be modified to create chiral ligands. The furan rings can be functionalized, or the benzamide (B126) backbone can be altered to introduce chiral centers.
The synthesis of chiral ligands from derivatives of 2-furfuraldehyde has been successfully demonstrated. For example, the condensation of 2-furfuraldehyde with the axially chiral 2,2'-diamino-1,1'-binaphthyl yields a chiral Schiff base ligand. nih.gov This highlights the potential of the furyl group to be incorporated into established chiral backbones. Furthermore, bispyridylamides, which share the amide linkage with this compound, have been extensively studied as ligands in asymmetric catalysis, including molybdenum-catalyzed asymmetric allylic alkylations. researchgate.net By introducing chirality into the diamine or the picolinic acid fragments of these ligands, effective asymmetric induction can be achieved. researchgate.net This suggests that chiral versions of this compound could be designed and applied in a range of asymmetric transformations.
Precursors for Polymeric Materials and Advanced Functional Materials
The furan rings in this compound make it a potential monomer for the synthesis of novel polymers. Furan-based polymers are of growing interest due to their derivation from renewable resources and their unique electronic and physical properties. While direct polymerization of this compound has not been extensively reported, related chelating diamido ligands have been used to prepare zirconium(IV) and titanium(IV) complexes that are active catalysts for ethene polymerization, producing high molecular weight polymers. rsc.org This indicates that metal complexes of this compound could potentially be explored for similar catalytic applications in polymerization.
The ability of the furan moiety to undergo various chemical transformations, including Diels-Alder reactions, opens up possibilities for creating cross-linked materials and functional polymers with tunable properties. The benzamide core adds rigidity and potential for hydrogen bonding interactions within a polymer matrix.
Chelation Chemistry for Metal Ion Complexation
The nitrogen and oxygen atoms within the this compound structure provide excellent coordination sites for metal ions. The formation of stable metal complexes is a key feature of this class of compounds. Research on related structures has demonstrated this chelating ability. For instance, Schiff base ligands derived from furfuryl amine readily form complexes with metal ions like zinc(II), creating distorted tetrahedral coordination environments. nih.gov
The broader family of benzamide derivatives has been investigated for their chelating properties. N-pyrimidino benzamide-2-carboxylic acid, for example, forms stable chelates with various transition metals, including Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). nih.gov Similarly, bis(pyridylmethyl)amine-based scaffolds are known to form complexes with a range of metal ions. osti.gov The study of tridentate amine extractants like bis((1H-benzimidazol-2-yl)methyl)amine has also shed light on the coordination chemistry of such ligands with base metals, often forming octahedral complexes. researchgate.net These findings underscore the potential of this compound to act as a versatile chelating agent for various metal ions, with potential applications in metal extraction, sensing, and the development of new metal-containing materials.
Future Research Directions and Emerging Paradigms for N,n Bis 2 Furylmethyl Benzamide Research
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are both highly efficient and atom-economical. For a molecule like N,N-bis(2-furylmethyl)benzamide, this would involve moving away from traditional condensation methods that may use stoichiometric activating reagents and generate significant waste.
Future research could focus on direct C-H activation or amidation strategies. For instance, rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful tool for creating C-N bonds, offering a more direct and efficient synthesis of various amides. nih.gov This approach could potentially be adapted for the synthesis of this compound, minimizing the need for pre-functionalized starting materials.
Another avenue of exploration is the use of biocatalysis. Enzymes, such as lipases, have been successfully employed in the amidation of esters to produce cinnamamides, demonstrating high selectivity and milder reaction conditions. mdpi.com A chemoenzymatic strategy could also be envisioned, starting from biomass-derived furfural (B47365) to produce furfurylamine, a key precursor, in an environmentally friendly manner. frontiersin.org
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Acylation | Well-established methodology. | Often requires stoichiometric activating agents, leading to poor atom economy. |
| Rh(III)-Catalyzed C-H Amidation | High atom economy, direct functionalization. | May require high temperatures and expensive catalysts. nih.gov |
| Biocatalytic Amidation | High selectivity, mild reaction conditions, environmentally benign. mdpi.com | Enzyme stability and substrate scope can be limiting. |
| Chemoenzymatic Synthesis from Biomass | Utilizes renewable feedstocks, sustainable approach. frontiersin.org | Multi-step process that requires optimization of both chemical and biological steps. |
Integration with Automated Synthesis and Flow Chemistry Techniques
To accelerate the discovery and optimization of reaction conditions for the synthesis of this compound, the integration of automated synthesis and flow chemistry presents a promising paradigm. Flow chemistry, where reactions are performed in continuously flowing streams, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for exothermic reactions, and greater reproducibility. researchgate.netunimi.it
An automated flow chemistry platform could be designed for the synthesis of this compound. Such a system would allow for the rapid screening of various catalysts, solvents, and reaction temperatures, significantly reducing the time required for process optimization. scispace.com For example, the use of packed-bed reactors with immobilized catalysts or reagents can streamline the synthesis and purification process. scispace.com The precise control over reaction parameters in a microreactor can also lead to higher yields and selectivities, as demonstrated in the synthesis of cinnamamide (B152044) derivatives. mdpi.com
Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Methods
Advanced computational methods are indispensable tools for gaining a deeper understanding of the structure-reactivity relationships of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict reaction barriers, and understand the electronic properties of the molecule.
Future computational studies could focus on the conformational landscape of this compound, identifying the most stable conformers and their relative energies. This information is crucial for understanding its interaction with biological targets or its role in self-assembled systems. Furthermore, computational modeling can aid in the design of new derivatives with tailored electronic and steric properties for specific applications.
Design and Synthesis of this compound-Based Self-Assembled Systems
The unique structural features of this compound, including the aromatic benzamide (B126) core and the furan (B31954) rings, suggest its potential as a building block for self-assembled systems. The design and synthesis of amphiphilic derivatives of this compound could lead to the formation of micelles, vesicles, or other supramolecular structures in solution.
Research in this area would involve the chemical modification of the this compound scaffold to introduce hydrophilic and hydrophobic moieties. The aggregation behavior of these novel amphiphiles could then be studied using techniques such as tensiometry, dynamic light scattering, and transmission electron microscopy. The interaction of these self-assembled systems with biomolecules, such as DNA or proteins, could also be investigated, drawing parallels to studies on other novel amphiphiles. nih.gov
Exploration of Novel Non-Clinical Applications in Emerging Technologies
Beyond potential biological activities, the furan and benzamide moieties in this compound suggest a range of possible applications in materials science and emerging technologies. Furan-based polymers are known for their interesting electronic and thermal properties, and this compound could serve as a monomer or a cross-linking agent in the development of new functional polymers.
The aromatic and heteroaromatic rings in the molecule could also impart useful photophysical properties, making it a candidate for investigation in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the ability of amide groups to form hydrogen bonds could be exploited in the design of novel sensors or responsive materials. The exploration of these non-clinical applications would open up new avenues for the utilization of this compound.
Q & A
Q. What are the optimal synthetic routes for N,N-bis(2-furylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step alkylation of benzamide derivatives with furfuryl halides or via reductive amination. Key steps include:
- N-Alkylation : Reacting benzamide with 2-(chloromethyl)furan in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours .
- Catalyst Optimization : Use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Methodological Answer:
- ¹H NMR : Focus on the furan protons (δ 6.2–7.4 ppm, multiplet) and the benzamide aromatic protons (δ 7.5–8.1 ppm). The N–CH₂–furan linkage appears as a singlet at δ 4.5–5.0 ppm .
- LC–MS (ESI) : Confirm molecular weight (calc. for C₁₇H₁₅NO₃: 281.3 g/mol) and check for [M+H]⁺ or [M+Na]⁺ adducts .
- FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and furan C–O–C vibrations (~1015 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
Methodological Answer:
- Solubility Screening : Use a graded series of solvents (e.g., DMSO, THF, chloroform) at concentrations up to 10 mM. Centrifuge at 10,000 rpm for 10 minutes to detect precipitation .
- Stability Tests : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity for 14 days). A >95% recovery indicates acceptable stability .
Advanced Research Questions
Q. How do structural modifications at the benzamide core and furan substituents influence the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Introducing fluorine or nitro groups at the benzamide para position increases electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., kₑₐₜ increases by ~30% with –NO₂) .
- Furan Substitution : Replacing 2-furylmethyl with 3-furylmethyl reduces steric hindrance, improving coordination with transition metals (e.g., Cu²⁺) in catalysis .
- Quantitative Analysis : Use Hammett σ constants or DFT calculations (B3LYP/6-31G*) to predict substituent effects on redox potentials .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s stability?
Methodological Answer:
- X-ray Crystallography : Resolve molecular conformation discrepancies (e.g., furan ring planarity) using SHELXL refinement .
- Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (T₅% loss) with DFT-predicated bond dissociation energies (BDEs). Deviations >10% suggest unaccounted intermolecular interactions (e.g., π-stacking) .
Q. How can this compound be utilized as a ligand in coordination chemistry, and what catalytic applications are feasible?
Methodological Answer:
- Metal Coordination : The furan oxygen and amide carbonyl act as donor sites. For example, Cu(II) complexes catalyze methanolysis of esters with turnover frequencies (TOF) >500 h⁻¹ .
- Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0)/ligand systems. Optimize solvent (MeCN vs. THF) and base (Cs₂CO₃ vs. K₃PO₄) to achieve >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
